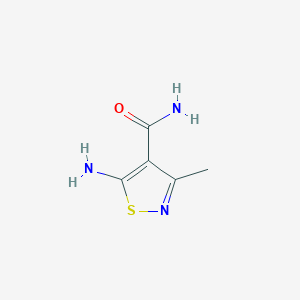

![molecular formula C5H7N3OS2 B043262 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 38583-51-6](/img/structure/B43262.png)

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

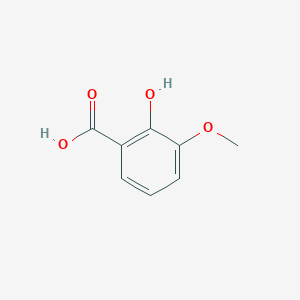

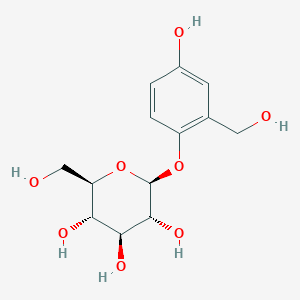

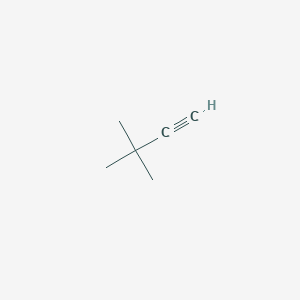

“N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C5H7N3OS2 . It has an average mass of 189.259 Da and a monoisotopic mass of 189.003052 Da .

Molecular Structure Analysis

The molecular structure of “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . The compound also contains a methylsulfanyl group and an acetamide group .Physical And Chemical Properties Analysis

“N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 46.2±0.4 cm3, and it has a polar surface area of 108 Å2 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

- Specific Compound : The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives was tested against bacteria (E. coli and B. mycoides) and a fungus (C. albicans). Notably, four compounds exhibited superior antimicrobial activity .

- Research Findings : One specific compound, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, demonstrated significant inhibition of growth in the SK-MEL-2 cell line .

- Research Findings : Various synthetic routes have been employed, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. Characterization techniques include IR, 1H NMR, and elemental analysis .

Antimicrobial Activity

Cytotoxic Properties

Biological Activities Beyond Antimicrobial Effects

Synthesis and Characterization

Novel Derivatives and Biological Evaluation

Orientations Futures

The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .

Propriétés

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQNHXGAGXWLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326099 |

Source

|

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

CAS RN |

38583-51-6 |

Source

|

| Record name | NSC523936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and how does it influence its arrangement in solid form?

A1: N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also referred to as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, has the molecular formula C5H7N3OS2 []. In its solid form, the molecule exists as inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2(8) ring motifs []. These dimers are further organized into chains through intermolecular C—H⋯O hydrogen bonds between the methylsulfanyl groups and the oxygen atoms of the carbonyl groups []. This intricate network of hydrogen bonding contributes to the overall stability of the crystal structure.

Q2: Has N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated any promising biological activities?

A2: Research suggests that N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, as part of a broader study on botanical active component derivatives, exhibits noteworthy antibacterial activity []. While it showed lower in vitro inhibitory effects on fungal species like Mucor bainieri, Mucor fragilis, and Trichoderma atroviride compared to carbendazim, its efficacy against specific bacterial plant pathogens is notable []. This compound displayed significant inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc) []. The median effective concentration (EC50) values, 22 and 15 μg/ml for Xac and Xoc respectively, were even more potent than the commonly used agricultural fungicides thiodiazole copper and bismerthiazol []. This finding highlights its potential for further investigation as a possible lead compound for developing novel antibacterial agents, particularly in the context of plant diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)